

CCT241533 Hydrochloride: A Comparative Analysis of a Selective CHK2 Inhibitor

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Compound of Interest

Compound Name: CCT241533 hydrochloride

Cat. No.: B606546

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For researchers and drug development professionals navigating the landscape of DNA damage response (DDR) pathway inhibitors, **CCT241533 hydrochloride** has emerged as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2][3] This guide provides a comprehensive cross-reactivity analysis of **CCT241533 hydrochloride**, comparing its performance with other commercially available CHK2 inhibitors, supported by experimental data and detailed protocols.

Potency and Selectivity Profile

CCT241533 hydrochloride demonstrates high potency with a half-maximal inhibitory concentration (IC₅₀) of 3 nM against CHK2.[1][2] Its selectivity has been evaluated against the closely related kinase CHK1, showing an IC₅₀ of 190 nM, which indicates a 63-fold selectivity for CHK2.[4] Another source reports an IC₅₀ of 245 nM for CHK1, resulting in an 80-fold selectivity.[5]

To further characterize its specificity, CCT241533 was screened against a panel of 85 kinases at a concentration of 1 μ M.[5][6] The results revealed that only four of these kinases—PHK, MARK3, GCK, and MLK1—exhibited greater than 80% inhibition, underscoring the compound's high degree of selectivity.[5][6]

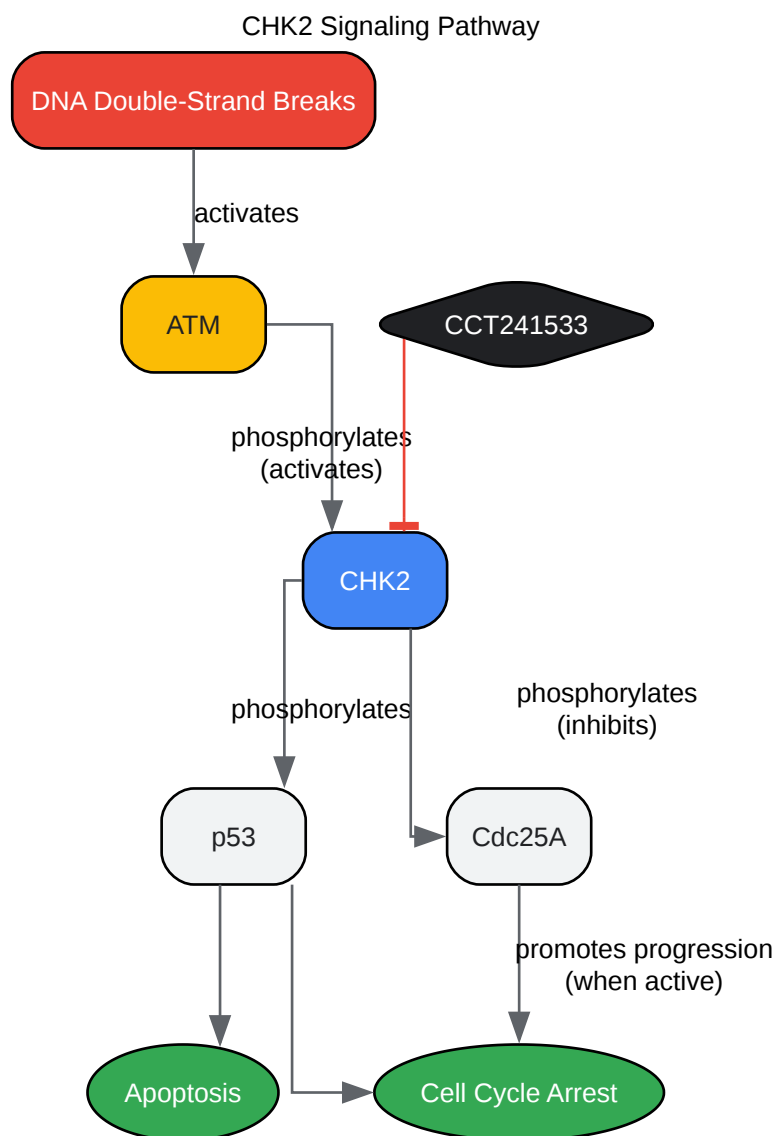
Comparison with Alternative CHK2 Inhibitors

To provide a broader context for the utility of CCT241533, its performance has been compared with two other notable CHK2 inhibitors: BML-277 and AZD7762.

Compound	Target(s)	CHK2 IC50 (nM)	CHK1 IC50 (nM)	Selectivity Notes
CCT241533 hydrochloride	CHK2	3[1][2]	190[4] / 245[5]	>80% inhibition of only 4 out of 85 kinases at 1 μ M.[5][6]
BML-277	CHK2	15[1][7]	-	Reported to have 1000-fold greater selectivity for CHK2 over CHK1 and Cdk1/B.[7]
AZD7762	CHK1/CHK2	5[8]	5[8]	A potent dual inhibitor of CHK1 and CHK2.[8]

Signaling Pathway and Experimental Workflow

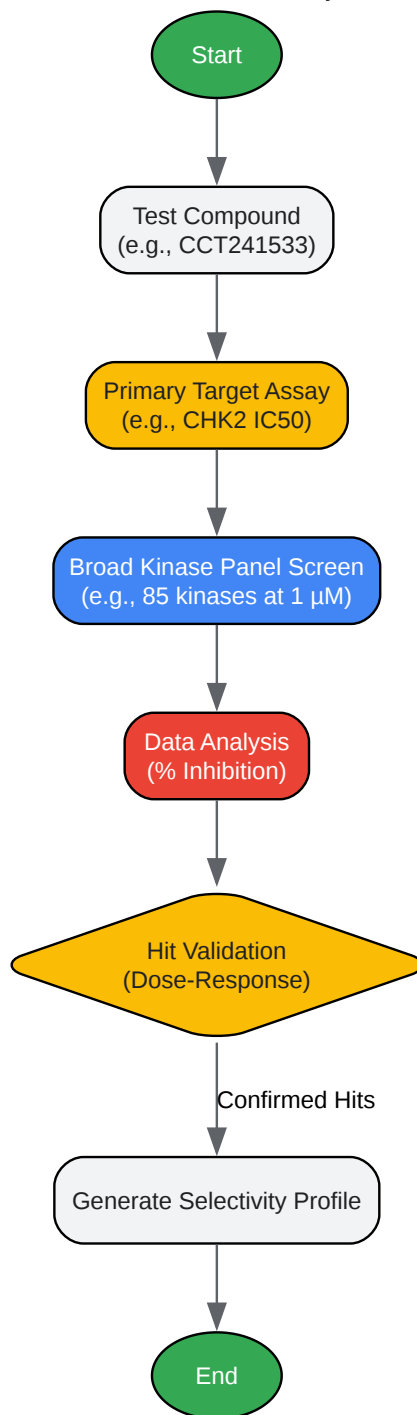
The primary signaling pathway of CCT241533 involves the inhibition of CHK2, a key kinase in the ATM-mediated DNA damage response pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.



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Caption: CHK2 Signaling Pathway and Inhibition by CCT241533.

Kinase Inhibitor Cross-Reactivity Workflow

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